molecular formula C23H29N3O5S B3996006 2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine

2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine

Cat. No.: B3996006
M. Wt: 459.6 g/mol
InChI Key: ONHZVTNJNVAPGD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the morpholine ring.

    Piperidine Substitution: Attachment of the phenylpiperidine moiety to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and appropriate catalysts for substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and piperidine groups may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-nitrophenol: Shares the nitro and dimethyl groups but lacks the sulfonylmorpholine and piperidine moieties.

    4-Nitro-2,6-xylenol: Similar structure but different functional groups.

    Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Contains similar aromatic and nitro groups but different overall structure.

Uniqueness

2,6-Dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17-15-25(16-18(2)31-17)32(29,30)23-14-21(26(27)28)8-9-22(23)24-12-10-20(11-13-24)19-6-4-3-5-7-19/h3-9,14,17-18,20H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZVTNJNVAPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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